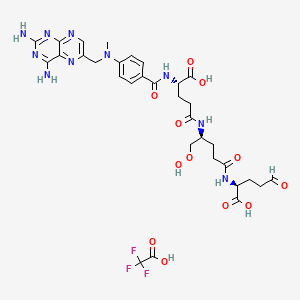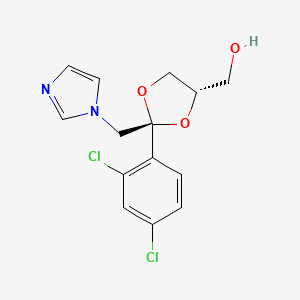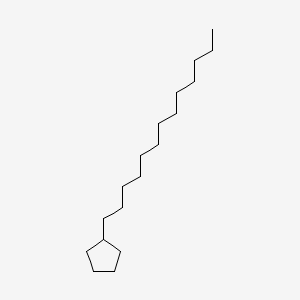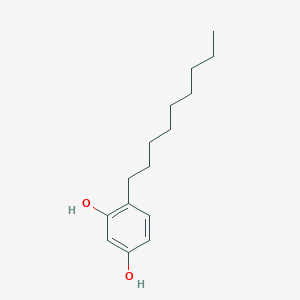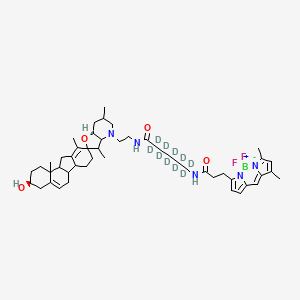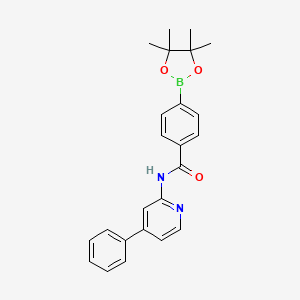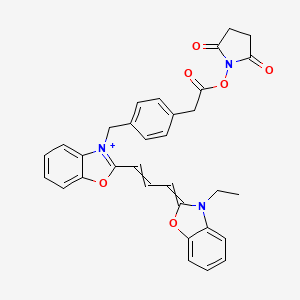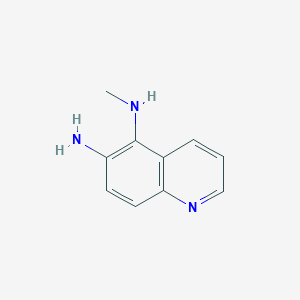
N5-Methylquinoline-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-Methylquinoline-5,6-diamine is a heterocyclic aromatic amine with the molecular formula C10H11N3. It is an intermediate in the synthesis of various biologically active compounds, including 2-Amino-1-methylimidazo[4,5-f]quinoline, which exhibits high mutagenic potency. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methylquinoline-5,6-diamine typically involves the reaction of quinoline derivatives with appropriate amine sources. One common method includes the reduction of nitroquinoline derivatives using stannous chloride dihydrate in ethanol . Another approach involves the use of propargylic amines and related structures for the transition metal-mediated construction of aromatic nitrogen heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods offer advantages in terms of productivity, sustainability, and safety . The use of heterogeneous catalysts, such as cobalt oxide, for aerobic dehydrogenation of tetrahydroquinolines to quinolines is also a viable industrial approach .
Chemical Reactions Analysis
Types of Reactions
N5-Methylquinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using visible-light-mediated aerobic dehydrogenation.
Reduction: Reduction of nitroquinoline derivatives to amines using stannous chloride dihydrate.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as a green oxidant.
Reduction: Stannous chloride dihydrate in ethanol.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
N5-Methylquinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Intermediate in the synthesis of biologically active molecules with mutagenic properties.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N5-Methylquinoline-5,6-diamine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
N5-Methylquinoline-5,6-diamine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share structural similarities but differ in their reactivity and applications. For instance:
Quinoxalines: Known for their widespread occurrence in nature and pharmaceutical value.
Quinolin-8-amines: Valuable scaffolds in organic synthesis and coordination chemistry.
List of Similar Compounds
- Quinoxalines
- Quinolin-8-amines
- 2-Amino-1-methylimidazo[4,5-f]quinoline
This compound stands out due to its specific applications in the synthesis of highly mutagenic compounds and its unique reactivity profile.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-N-methylquinoline-5,6-diamine |
InChI |
InChI=1S/C10H11N3/c1-12-10-7-3-2-6-13-9(7)5-4-8(10)11/h2-6,12H,11H2,1H3 |
InChI Key |
ZDEOSWJATAMVIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC2=C1C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



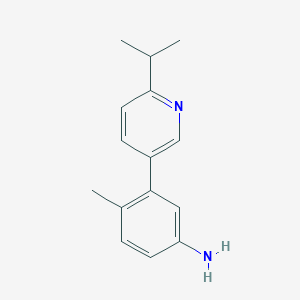
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)
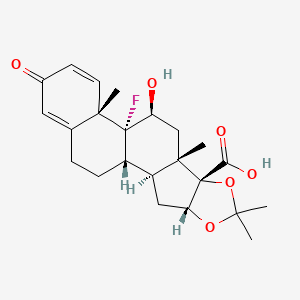
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
